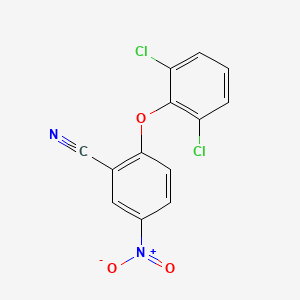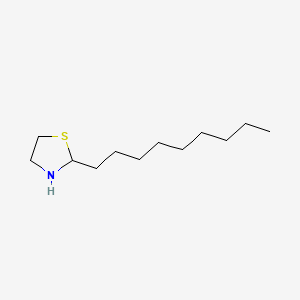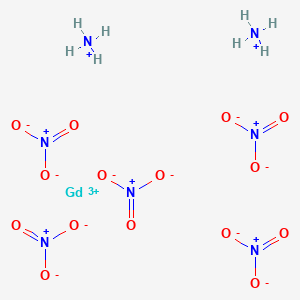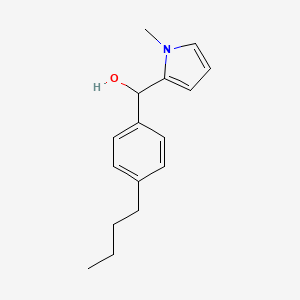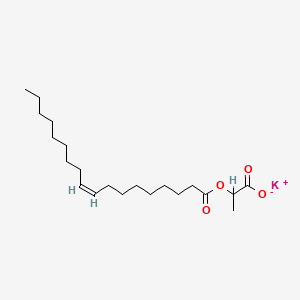
Potassium 1-carboxylatoethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H38O4.K. It is a potassium salt of oleic acid, which is a monounsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with potassium hydroxide. The reaction typically occurs in an aqueous phase, where oleic acid is neutralized by potassium hydroxide to form the potassium salt. The reaction conditions often involve heating the mixture to facilitate the reaction and ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the saponification of oleic acid using potassium hydroxide. The process includes the following steps:
Reaction: Oleic acid is reacted with potassium hydroxide in water to form potassium oleate.
Concentration: The resulting solution is concentrated by heating to remove excess water.
Purification: The concentrated solution is purified to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include salts with different cations.
Scientific Research Applications
Potassium 1-carboxylatoethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of potassium 1-carboxylatoethyl oleate involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes and proteins, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Potassium oleate: Another potassium salt of oleic acid, used in similar applications.
Sodium oleate: A sodium salt of oleic acid, with similar surfactant properties.
Potassium laurate: A potassium salt of lauric acid, used as a surfactant and emulsifier.
Uniqueness
Potassium 1-carboxylatoethyl oleate is unique due to its specific molecular structure, which provides distinct surfactant properties and reactivity. Its ability to form stable emulsions and interact with various molecular targets makes it valuable in both scientific research and industrial applications.
Properties
CAS No. |
94313-72-1 |
|---|---|
Molecular Formula |
C21H37KO4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
potassium;2-[(Z)-octadec-9-enoyl]oxypropanoate |
InChI |
InChI=1S/C21H38O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
InChI Key |
PWYPOTKOOMYHCQ-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




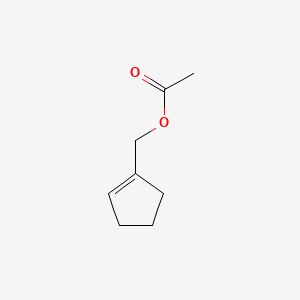
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
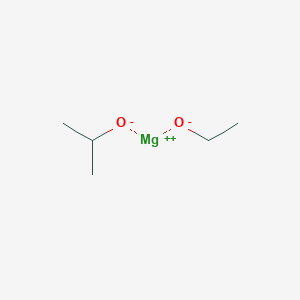
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
